Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate
Overview
Description
Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction proceeds through nucleophilic substitution, yielding the desired product after further treatment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate
- Ethyl 5-(4-chlorophenyl)thiazole-2-carboxylate
- Ethyl 5-(4-methylphenyl)thiazole-2-carboxylate
Uniqueness
Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound exhibits specific reactivity patterns and potential biological activities that differentiate it from other thiazole derivatives .
Biological Activity
Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 4-nitrophenyl group enhances its chemical reactivity and biological properties, making it a valuable scaffold for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including MbtI, which is involved in the biosynthesis of mycobacterial cell walls. In vitro studies demonstrated that the compound could significantly reduce enzymatic activity at concentrations as low as 100 µM .
- Antimicrobial Properties : The thiazole moiety contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, comparable to standard antibiotics .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound. In one study, the compound exhibited an MIC of 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Anticancer Activity
The compound has also been evaluated for anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, particularly those associated with lung and colon cancers. The IC50 values for various cancer cell lines are summarized in Table 1 below:
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
HCT-15 | 208.58 | Moderate |
A549 | 193.93 | High |
NCI-H322M | 150.00 | High |
HCT116 | 180.00 | Moderate |
These results suggest that this compound has promising potential as an anticancer agent .
Case Studies and Research Findings
- Inhibition of MbtI : A study focused on the inhibition of MbtI revealed that this compound was a potent inhibitor with about 23% residual activity at a concentration of 100 µM, suggesting effective target engagement .
- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple compounds, this compound showed superior cytotoxic effects against several cancer cell lines compared to traditional chemotherapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications to the nitrophenyl group could enhance or diminish biological activity, emphasizing the importance of this substituent in drug design .
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-7-10(19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPPGHAOJBJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.